MDM2-p53 Inhibition: Class-Level Inference from Spirooxindole Analog MI-219
Although no direct MDM2 binding data exist for 921774-09-6, the spirooxindole analog MI-219 demonstrates that indolinone-based acetamides can achieve potent MDM2 inhibition (Ki = 5 nM) with exceptional selectivity (10,000-fold over MDMX) [1]. The 4-fluorophenyl substitution in 921774-09-6, being less sterically demanding than the spirocyclic system of MI-219, is predicted to modulate binding kinetics and potentially reduce molecular weight, which could favorably impact ligand efficiency and physicochemical properties. However, this remains a class-level inference requiring experimental validation.
| Evidence Dimension | MDM2 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not experimentally determined for 921774-09-6 |
| Comparator Or Baseline | MI-219 (spirooxindole analog): Ki = 5 nM |
| Quantified Difference | Cannot be quantified; predicted to differ based on steric and electronic divergence of the 4-fluorophenyl moiety vs. spirocyclic system |
| Conditions | Fluorescence polarization-based binding assay; recombinant human MDM2 protein |
Why This Matters
Demonstrates that indolinone acetamides can achieve high-affinity protein-protein interaction inhibition, establishing a legitimate research rationale for procuring and profiling this specific fluorinated analog.
- [1] Shangary, S., Qin, D., McEachern, D., et al. (2008). Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. Proceedings of the National Academy of Sciences, 105(10), 3933-3938. DOI: 10.1073/pnas.0708917105 View Source
